![molecular formula C13H14N4O2S B2542805 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 724783-21-5](/img/structure/B2542805.png)
2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
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Overview
Description
The compound “2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . Oxadiazole derivatives are known for their wide range of chemical and biological properties . They have been used in the development of new drugs .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives . The synthesis of this specific compound might involve similar reactions, but the exact synthetic route could not be found in the available resources.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxadiazole ring, and a pyrrolidinone ring . The exact structure could not be found in the available resources.Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds involving 2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone derivatives has been explored through various chemical reactions, aiming to achieve heterocyclic ring systems. These compounds are characterized using techniques such as LCMS, IR, 1H NMR, 13C NMR, and elemental analysis to determine their structure and properties (Fathima et al., 2021).
Biological Evaluation
The biological activities of these synthesized compounds have been extensively studied, particularly their antimicrobial, antioxidant, and antitubercular effects. For instance, certain derivatives have shown promising results against standard strains of bacteria and mycobacteria, indicating their potential as therapeutic agents. The antimicrobial activity is often evaluated through minimum inhibitory concentration (MIC) measurements, while molecular docking studies provide insights into the compounds' interactions with biological targets (Fathima et al., 2021).
Future Directions
Oxadiazole derivatives, including those containing a pyridine ring, are an active area of research due to their wide range of biological activities . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new drugs based on these structures.
properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-11(17-7-1-2-8-17)9-20-13-16-15-12(19-13)10-3-5-14-6-4-10/h3-6H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKXNIXWPJFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
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